N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-[1-(1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-6(12-5-8-4-10-12)11-7-9-2-3-13-7/h2-6H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWBJDDACXWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NC=CS1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-(1H-1,2,4-triazol-1-yl)ethanamine with 2-bromo-1,3-thiazole under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities.
Thiazole derivatives: Often used in pharmaceuticals for their antimicrobial and anticancer properties.
Uniqueness
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is unique due to the combination of both triazole and thiazole rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and exhibit diverse activities compared to compounds containing only one of these rings .
Biological Activity
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₈N₄S
- Molecular Weight : 180.23 g/mol
- CAS Number : 79746-01-3
- LogP : 0.42 (indicating moderate lipophilicity)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
- Triazole Moiety : Often associated with antifungal properties and has been shown to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : this compound demonstrated efficacy against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be low against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Activity
The compound has also shown promise in cancer research:
- Cell Line Studies : In studies involving Jurkat and HT-29 cell lines, the compound exhibited cytotoxic effects with IC50 values comparable to established anticancer agents. The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influenced its potency.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | Jurkat | 12.5 |
| This compound | HT-29 | 15.0 |
Antitubercular Activity
Recent studies have highlighted the potential of thiazole derivatives in combating tuberculosis:
- Mycobacterium tuberculosis : The compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis H37Ra. Results indicated an IC50 value of 7.05 µM, suggesting significant potential in treating tuberculosis without acute cellular toxicity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of various thiazole derivatives including this compound. Results showed that modifying the side chains significantly enhanced their antimicrobial activity against resistant strains of bacteria.
Case Study 2: Anticancer Properties
In another study focusing on anticancer properties published in Cancer Letters, this compound was tested alongside standard chemotherapy agents. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. Table 1: Example Yields from Similar Syntheses
| Substituent on Thiazole | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 2,4-Difluorophenyl | 3 | 78 | |
| Ferrocenyl-Triazole | 6 | 65 |
Advanced: How can regioselectivity challenges in azide-alkyne cycloadditions (CuAAC) be addressed for 1,2,4-triazole formation?
Answer:
Regioselectivity in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) is influenced by:
- Catalyst system : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) favor 1,4-disubstituted triazoles, while thermal conditions yield mixtures of 1,4- and 1,5-isomers .
- Alkyne substitution : Electron-withdrawing groups on alkynes reduce side reactions. For example, 2-azidoacetamide derivatives show >90% 1,4-selectivity under catalytic conditions .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Answer:
- X-ray crystallography : Refinement via SHELXL resolves bond lengths/angles and detects disorder in the ethyl-triazole linker .
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (triazole protons) and δ 160–165 ppm (thiazole C2) confirm regiochemistry .
- Elemental analysis : Discrepancies (<0.5%) may arise from hydrate formation, requiring complementary mass spectrometry .
Advanced: How can crystallographic disorder in the ethyl-linked triazole-thiazole system be resolved?
Answer:
Disorder in flexible ethyl bridges is managed by:
- Applying SHELXL restraints on atomic displacement parameters (ADPs) for overlapping atoms .
- Using TWINLAW to detect twinning in high-symmetry space groups (e.g., monoclinic systems) .
- Re-refining data with partial occupancy models for alternative conformers .
Basic: What in vitro assays evaluate antifungal activity for this compound?
Answer:
Q. Table 2: Antifungal Activity of Analogous Compounds
| Compound | MIC (µg/mL, C. albicans) | Reference |
|---|---|---|
| 2,4-Difluorophenyl analog | 8.0 | |
| Ferrocene-triazole hybrid | 16.0 |
Advanced: How can SAR studies optimize substituent effects on bioactivity?
Answer:
- Variation of aryl groups : Electron-withdrawing substituents (e.g., 2,4-F₂C₆H₃) enhance antifungal activity by 4-fold compared to methyl groups .
- Docking studies : Use AutoDock Vina to map interactions with fungal CYP51 (lanosterol demethylase), identifying hydrophobic pockets favoring fluorinated substituents .
- Statistical analysis : Apply multivariate regression to correlate logP values with IC₅₀ data .
Data Contradiction: How to resolve elemental analysis discrepancies in triazole-thiazole hybrids?
Answer:
- Hydrate detection : TGA/DSC analysis identifies bound water molecules not accounted for in initial calculations .
- Repurification : Recrystallize from anhydrous ethanol to exclude solvent interference .
- Cross-validation : Pair elemental data with high-resolution mass spectrometry (HRMS) for accurate molecular formula confirmation .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use Glide (Schrödinger) to simulate interactions with C. albicans CYP51, prioritizing compounds with hydrogen bonds to heme propionates .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
